molecular formula C13H9N3O3S2 B2946790 2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 757223-20-4

2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2946790
CAS No.: 757223-20-4
M. Wt: 319.35
InChI Key: ASOGBTHZPSQKDC-UHFFFAOYSA-N
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Description

2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and a nitrophenyl group

Preparation Methods

The synthesis of 2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the reaction of 4-nitrobenzyl chloride with thiophene-2-carboxylic acid hydrazide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The reaction conditions generally include refluxing in a suitable solvent such as ethanol or acetonitrile .

Chemical Reactions Analysis

2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole and thiophene rings can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c17-16(18)10-5-3-9(4-6-10)8-21-13-15-14-12(19-13)11-2-1-7-20-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOGBTHZPSQKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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